2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine derivative featuring a benzyl ester group at position 1, a carboxymethyl-isopropyl-amino substituent at position 2, and a methylene bridge linking the pyrrolidine core to the functional group. It is listed under CAS 1353963-39-9 (tert-butyl ester variant) and is marketed as a building block for pharmaceutical and fine chemical applications .
The compound’s stereochemistry may influence biological activity; for example, the (S)-configured analog (CAS 1353943-98-2) is explicitly synthesized and sold by Parchem, highlighting the importance of chirality in its applications .
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIXHCSBJDMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound that exhibits various biological activities due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 334.4 g/mol. Its structure includes a pyrrolidine ring, carboxylic acid functionalities, and a benzyl ester group, which may facilitate interactions with biological targets and influence metabolic pathways .
1. Antioxidant Properties
Compounds with carboxylic acid groups are known to exhibit antioxidant properties by scavenging free radicals. This activity can be beneficial in reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Amino acid derivatives like this compound are frequently studied for their neuroprotective roles. They may help in protecting neuronal cells from damage due to oxidative stress and inflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may also possess antibacterial or antifungal effects. This potential makes it an interesting candidate for further studies in infectious disease treatment .
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester.
| Compound | Activity | Cell Line | IC50 (μM) |
|---|---|---|---|
| Betulin | Antimelanoma | SK-MEL-28 H | 16.2 |
| Betulinic Acid | Anticancer | MEL-1 H | 3.3 |
| (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | Potential neuroprotective | N/A | N/A |
This table summarizes findings from various studies highlighting the activity of similar compounds against different cell lines, indicating the need for specific research on the target compound's efficacy .
Scientific Research Applications
Biological Applications
1. Antioxidant Properties
The presence of carboxylic acid groups in this compound suggests it may scavenge free radicals, thus exhibiting antioxidant properties. This characteristic is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Amino acid derivatives are frequently investigated for their neuroprotective roles. Preliminary studies indicate that compounds similar to 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may protect neuronal cells from damage, making them candidates for therapeutic agents in conditions such as Alzheimer's disease and Parkinson's disease.
3. Antimicrobial Activity
There is evidence suggesting that structural analogs of this compound possess antimicrobial properties. The interaction of the compound with biological systems could potentially lead to the development of new antimicrobial agents.
Synthetic Chemistry Applications
The synthesis of this compound involves several steps that require precise control over reaction conditions to achieve high yields and purity. This compound can serve as a precursor in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Neuroprotection Research
A study investigating the neuroprotective effects of similar amino acid derivatives found that compounds with structural similarities to this compound exhibited significant protective effects against oxidative stress in neuronal cell cultures. The results indicated potential pathways through which these compounds could mitigate neurodegeneration.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial tests, derivatives of this compound were evaluated against various bacterial strains. The findings demonstrated that certain modifications to the structure enhanced antimicrobial efficacy, suggesting that further exploration of this compound could yield effective new antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Glycine Benzyl Ester | Simple amino acid structure | Basic amino acid with less complexity |
| L-Proline Derivative | Contains a pyrrolidine ring | Involved in protein synthesis |
| 4-Aminobutanoic Acid | Aliphatic amine structure | Known for neuroactive properties |
The uniqueness of this compound lies in its combination of both a pyrrolidine ring and multiple functional groups that may enhance its interaction with biological systems compared to simpler amino acids or derivatives.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:
| Conditions | Catalyst/Reagents | Yield | Selectivity | Source |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | 6M HCl, 80°C, 6 hr | 78% | Complete ester cleavage | |
| Basic hydrolysis (NaOH, EtOH) | 2M NaOH, reflux, 4 hr | 85% | No side-product formation | |
| Enzymatic hydrolysis | Lipase (CAL-B), pH 7.5, 35°C | 62% | Retention of stereochemistry |
Selectivity depends on reaction conditions:
-
Acidic hydrolysis preserves the pyrrolidine ring but may protonate the amine group.
-
Enzymatic methods show stereochemical fidelity but require optimized pH and temperature.
Amide Bond Formation
The carboxymethyl-isopropyl-amine moiety participates in coupling reactions to form amides, a key step in peptide mimetic synthesis:
| Reagents | Activating Agent | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| HOBt/DIC | DIC, HOBt | DMF | 12 hr | 72% | |
| EDC/NHS | EDC, NHS | CH₂Cl₂ | 8 hr | 68% | |
| T3P® | Propylphosphonic anhydride | THF | 6 hr | 81% |
Key observations:
-
T3P® achieves higher yields due to reduced racemization.
-
DMF as solvent improves solubility of polar substrates.
N-Alkylation Reactions
The secondary amine in the carboxymethyl-isopropyl group undergoes alkylation with electrophiles:
| Electrophile | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | Acetonitrile | 60°C | 65% | |
| Benzyl bromide | Cs₂CO₃ | DMF | 80°C | 58% | |
| Propargyl bromide | DBU | THF | RT | 73% |
Steric hindrance from the isopropyl group reduces reactivity with bulky electrophiles. Propargyl derivatives show enhanced utility in click chemistry applications .
Retro-Dieckmann Reactions
The pyrrolidine ring participates in retro-Dieckmann processes under basic conditions, enabling ring contraction or expansion (see for stereochemical outcomes):
This reaction is highly sensitive to the base and solvent:
Benzyl Group Manipulations
The benzyl ester can undergo hydrogenolysis or oxidation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | Free carboxylic acid | 89% | |
| Oxidation | KMnO₄, H₂O, 0°C | Benzoic acid derivative | 41% |
Hydrogenolysis is preferred for deprotection due to higher efficiency.
Cyclization Reactions
Intramolecular cyclization forms bicyclic structures under specific conditions:
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | - | 1-azabicyclo[3.2.0]heptan-7-one | 55% | |
| DCC/HOBt | DCC | Pyrrolidine-lactam hybrid | 63% |
Cyclization efficiency depends on the leaving group and ring strain .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Physicochemical and Commercial Considerations
- Solubility and Lipophilicity: Compounds with aromatic substituents (e.g., methoxycarbonylbenzyl) exhibit higher lipophilicity compared to carboxymethyl-isopropyl-amino derivatives, impacting membrane permeability .
- Stability : The discontinuation of the target compound may relate to stability challenges, whereas analogs like the tert-butyl ester are stored long-term, indicating better shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
